molecular formula C8H8BFO3 B1284281 3-Acetyl-2-fluorophenylboronic acid CAS No. 870778-95-3

3-Acetyl-2-fluorophenylboronic acid

Cat. No.: B1284281
CAS No.: 870778-95-3
M. Wt: 181.96 g/mol
InChI Key: SEMRLZGDJZRZMC-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an acetyl group and a fluorine atom. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-acetyl-2-fluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-fluorophenylboronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic applications .

Biological Activity

3-Acetyl-2-fluorophenylboronic acid is a notable member of the boronic acid family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C8_8H8_8BFO3_3
  • Average Mass : 181.96 g/mol
  • Monoisotopic Mass : 182.055052 g/mol

These properties indicate that this compound possesses a fluorine atom, which may influence its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with acetylating agents in the presence of fluorinating reagents. The precise conditions can vary, but the outcome is a compound that retains the boronic acid functionality while introducing an acetyl group and a fluorine atom.

Antioxidant Properties

Research indicates that boronic acids, including this compound, exhibit significant antioxidant activity. For instance, studies have shown that related compounds demonstrate potent radical scavenging capabilities, measured through various assays such as DPPH and ABTS. Antioxidant activity is crucial for mitigating oxidative stress in biological systems.

Assay Type IC50 Value (µg/mL)
DPPH0.14 ± 0.01
ABTS0.11 ± 0.01

These values suggest that compounds within this class can effectively neutralize free radicals, potentially offering protective effects against cellular damage.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 6.50 mg/mL, indicating moderate antibacterial potential.

Anticancer Activity

The anticancer effects of this compound have also been investigated. Notably, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer cells), with an IC50 value of approximately 18.76 ± 0.62 µg/mL. This suggests a selective toxicity towards cancerous cells while sparing healthy cells, which is a desirable characteristic in cancer therapeutics.

Enzyme Inhibition

The compound exhibits varying degrees of enzyme inhibition:

Enzyme IC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that the compound can inhibit key enzymes involved in neurodegenerative diseases and metabolic pathways, suggesting potential therapeutic applications.

Case Studies and Applications

Recent studies have highlighted the potential applications of boronic acids in various fields:

  • Pharmaceuticals : Due to their ability to inhibit specific enzymes and their anticancer properties, compounds like this compound are being explored as leads for new drug development.
  • Cosmetics : The antioxidant properties make these compounds suitable for incorporation into skincare formulations aimed at reducing oxidative stress on the skin.
  • Food Industry : Their antibacterial properties suggest possible applications as preservatives or antimicrobial agents in food products.

Properties

IUPAC Name

(3-acetyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRLZGDJZRZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584641
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-95-3
Record name (3-Acetyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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